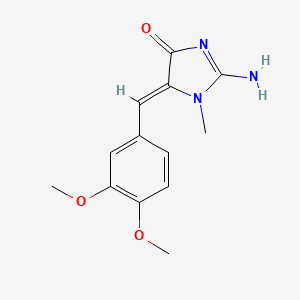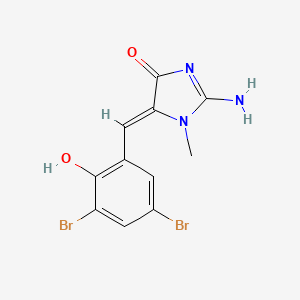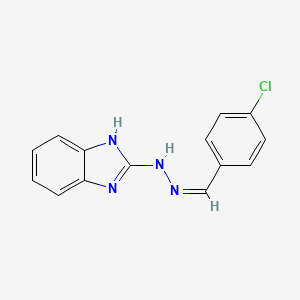![molecular formula C20H18O4S B3882800 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one](/img/structure/B3882800.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one, also known as MDB or MDBP, is a compound that has been widely studied for its potential use as a therapeutic agent. This compound has shown promising results in various scientific research studies and has been found to have several biochemical and physiological effects.
Mécanisme D'action
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one exerts its biological effects through the inhibition of various signaling pathways involved in cancer cell growth and inflammation. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. This compound also inhibits the activity of AKT, a protein kinase that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress. It has also been found to modulate the expression of various genes involved in cancer cell growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one has several advantages as a therapeutic agent, including its low toxicity and high specificity for cancer cells. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
For research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one include further optimization of its synthesis method, development of more efficient delivery systems, and clinical trials to evaluate its safety and efficacy in humans. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify potential drug targets for its use in cancer treatment and other diseases.
Applications De Recherche Scientifique
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4S/c21-18(15-4-8-19-20(11-15)23-10-9-22-19)7-3-14-1-5-16(6-2-14)24-17-12-25-13-17/h1-8,11,17H,9-10,12-13H2/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRHPEDTBDPJNG-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)OC4CSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=C(C=C3)OC4CSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorobenzyl)-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B3882736.png)
![N-(4-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide](/img/structure/B3882739.png)
![2-(1-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinyl)ethanol](/img/structure/B3882745.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-bromophenyl)acrylamide](/img/structure/B3882749.png)


![N'-(4-methoxybenzylidene)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B3882788.png)
![3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide](/img/structure/B3882797.png)

![1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3882804.png)
![N-ethyl-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B3882809.png)
![10-acetyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3882814.png)
